Cas no 1952254-39-5 (2-Ethyl-3-fluorobenzyl chloride)

2-Ethyl-3-fluorobenzyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Ethyl-3-fluorobenzyl chloride
-
- インチ: 1S/C9H10ClF/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5H,2,6H2,1H3
- InChIKey: FLKRJMQQNNWSQR-UHFFFAOYSA-N
- ほほえんだ: C1(CCl)=CC=CC(F)=C1CC
計算された属性
- せいみつぶんしりょう: 172.0455062g/mol
- どういたいしつりょう: 172.0455062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-Ethyl-3-fluorobenzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693252-0.5g |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
1952254-39-5 | 95% | 0.5g |
$847.0 | 2023-03-10 | |
Enamine | EN300-693252-0.1g |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
1952254-39-5 | 95% | 0.1g |
$376.0 | 2023-03-10 | |
Aaron | AR0292JL-2.5g |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
1952254-39-5 | 95% | 2.5g |
$2950.00 | 2025-02-17 | |
1PlusChem | 1P0292B9-250mg |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
1952254-39-5 | 95% | 250mg |
$727.00 | 2024-06-17 | |
Aaron | AR0292JL-50mg |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
1952254-39-5 | 95% | 50mg |
$372.00 | 2025-02-17 | |
Enamine | EN300-693252-10.0g |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
1952254-39-5 | 95% | 10.0g |
$4667.0 | 2023-03-10 | |
Enamine | EN300-693252-0.05g |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
1952254-39-5 | 95% | 0.05g |
$252.0 | 2023-03-10 | |
1PlusChem | 1P0292B9-500mg |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
1952254-39-5 | 95% | 500mg |
$1109.00 | 2024-06-17 | |
Aaron | AR0292JL-500mg |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
1952254-39-5 | 95% | 500mg |
$1190.00 | 2025-02-17 | |
Aaron | AR0292JL-5g |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
1952254-39-5 | 95% | 5g |
$4353.00 | 2023-12-15 |
2-Ethyl-3-fluorobenzyl chloride 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
2-Ethyl-3-fluorobenzyl chlorideに関する追加情報
Professional Introduction to 2-Ethyl-3-fluorobenzyl Chloride (CAS No. 1952254-39-5)
2-Ethyl-3-fluorobenzyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1952254-39-5, represents a unique structural motif that is highly relevant to the development of novel therapeutic agents. The presence of both an ethyl group and a fluorine substituent in the benzyl chloride backbone imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
The significance of 2-Ethyl-3-fluorobenzyl chloride lies in its potential applications across multiple domains of chemical biology and drug discovery. The fluorine atom, in particular, is a well-documented pharmacophore that can enhance the metabolic stability, binding affinity, and overall bioavailability of pharmaceutical compounds. Recent studies have highlighted the role of fluorinated aromatic compounds in modulating enzyme inhibition and receptor interaction, which are critical factors in the design of next-generation drugs.
In the realm of medicinal chemistry, 2-Ethyl-3-fluorobenzyl chloride serves as a versatile building block for constructing more complex molecular architectures. Its reactivity allows for facile functionalization at both the ethyl-substituted carbon and the benzyl chloride moiety, enabling chemists to tailor derivatives with specific pharmacological profiles. For instance, researchers have leveraged this compound to synthesize novel inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
One of the most compelling aspects of 2-Ethyl-3-fluorobenzyl chloride is its utility in the development of fluorinated heterocycles, which are increasingly recognized for their therapeutic potential. Heterocyclic compounds form the backbone of numerous FDA-approved drugs, and fluorine-mediated modifications can significantly enhance their efficacy. Emerging research indicates that incorporating fluorine into benzyl chloride derivatives can improve drug-like properties, including lipophilicity and blood-brain barrier penetration.
The synthesis of 2-Ethyl-3-fluorobenzyl chloride typically involves multi-step organic transformations that highlight the compound's synthetic utility. Common methodologies include Friedel-Crafts alkylation followed by halogenation at specific positions on the aromatic ring. These synthetic routes underscore the compound's role as a key intermediate in industrial-scale drug production. Moreover, advances in catalytic processes have enabled more efficient and environmentally friendly preparations, aligning with global sustainability initiatives.
In academic research, 2-Ethyl-3-fluorobenzyl chloride has been employed to explore novel mechanisms of action for therapeutic agents. For example, studies have demonstrated its use in generating fluorinated analogs of known antiviral and anticancer compounds. The ability to introduce fluorine at strategic positions allows for fine-tuning of molecular interactions with biological targets, leading to improved therapeutic outcomes. Such investigations underscore the compound's importance in drug discovery pipelines.
The structural features of 2-Ethyl-3-fluorobenzyl chloride also make it relevant to materials science applications beyond pharmaceuticals. Fluorinated aromatic compounds are known for their unique electronic properties, which can be exploited in organic electronics and liquid crystal displays (LCDs). Ongoing research explores how derivatives of this compound might contribute to advancements in conductive polymers and optoelectronic materials.
Economic considerations play a significant role in the industrial adoption of 2-Ethyl-3-fluorobenzyl chloride. As demand for fluorinated intermediates grows, manufacturers are investing in scalable production methods to meet market needs. Cost-effective synthesis not only reduces expenses but also enhances accessibility for academic and industrial researchers alike. This trend reflects broader industry efforts to optimize supply chains while maintaining high-quality standards.
The future prospects for 2-Ethyl-3-fluorobenzyl chloride are promising, with ongoing investigations into its potential applications expanding rapidly. Collaborative efforts between academia and industry are driving innovation by combining computational modeling with experimental validation. Such interdisciplinary approaches promise to accelerate the discovery of new drugs and materials based on this versatile intermediate.
In conclusion, 2-Ethyl-3-fluorobenzyl chloride (CAS No. 1952254-39-5) represents a cornerstone compound in modern chemical biology and pharmaceutical development. Its unique structural attributes—particularly the combination of an ethyl group and a fluorine substituent—endow it with broad utility across multiple scientific disciplines. As research continues to uncover new applications for this compound, its importance is likely to grow further within both academic research circles and industrial settings.
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